Cas no 76041-78-6 (2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)-)

2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)-
- AB82622
- 6-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine
- 6-chloro-3-(trifluoromethyl)-1H-pyridin-2-one
- 6-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-OL
-
- MDL: MFCD22546824
- インチ: 1S/C6H3ClF3NO/c7-4-2-1-3(5(12)11-4)6(8,9)10/h1-2H,(H,11,12)
- InChIKey: VMXYBTNCPYMDGZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(F)(F)F)C(N1)=O
計算された属性
- せいみつぶんしりょう: 196.9855259g/mol
- どういたいしつりょう: 196.9855259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 29.1
2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682261-250mg |
6-Chloro-3-(trifluoromethyl)pyridin-2(1H)-one |
76041-78-6 | 98% | 250mg |
¥14931.00 | 2024-07-28 | |
Alichem | A029010484-250mg |
6-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine |
76041-78-6 | 95% | 250mg |
$1009.40 | 2023-09-01 | |
eNovation Chemicals LLC | Y1105068-5g |
6-chloro-3-(trifluoromethyl)pyridin-2-ol |
76041-78-6 | 95% | 5g |
$3800 | 2024-07-23 | |
Alichem | A029010484-1g |
6-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine |
76041-78-6 | 95% | 1g |
$3068.70 | 2023-09-01 | |
eNovation Chemicals LLC | Y1105068-5g |
6-chloro-3-(trifluoromethyl)pyridin-2-ol |
76041-78-6 | 95% | 5g |
$2400 | 2025-02-19 | |
eNovation Chemicals LLC | Y1105068-5g |
6-chloro-3-(trifluoromethyl)pyridin-2-ol |
76041-78-6 | 95% | 5g |
$2400 | 2025-02-27 |
2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)- 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)-に関する追加情報
Introduction to 6-Chloro-3-(Trifluoromethyl)-2(1H)-Pyridinone (CAS No. 76041-78-6)
6-Chloro-3-(trifluoromethyl)-2(1H)-pyridinone (CAS No. 76041-78-6) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in the development of novel therapeutic agents. The presence of a chloro substituent and a trifluoromethyl group imparts distinct chemical and biological properties, making it a valuable building block in the synthesis of various bioactive molecules.
The chemical structure of 6-chloro-3-(trifluoromethyl)-2(1H)-pyridinone consists of a pyridinone core with a chlorine atom at the 6-position and a trifluoromethyl group at the 3-position. These functional groups contribute to the compound's stability and reactivity, which are crucial for its utility in synthetic chemistry. The pyridinone scaffold is known for its ability to form hydrogen bonds and participate in π-π interactions, enhancing its binding affinity to biological targets.
Recent research has highlighted the potential of 6-chloro-3-(trifluoromethyl)-2(1H)-pyridinone as a lead compound in the development of drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent antimicrobial and antiviral activities. A notable example is its use in the synthesis of compounds with activity against multidrug-resistant bacteria, which is a growing concern in clinical settings.
In addition to its antimicrobial properties, 6-chloro-3-(trifluoromethyl)-2(1H)-pyridinone has been explored for its anti-inflammatory and antioxidant effects. Research has demonstrated that certain derivatives can effectively inhibit pro-inflammatory cytokines and reduce oxidative stress, making them promising candidates for the treatment of inflammatory disorders such as arthritis and neurodegenerative diseases.
The synthetic accessibility of 6-chloro-3-(trifluoromethyl)-2(1H)-pyridinone is another factor contributing to its widespread use in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently, including metal-catalyzed reactions and electrophilic aromatic substitution. These methods allow for the introduction of diverse substituents at different positions on the pyridinone ring, enabling the fine-tuning of biological activity and pharmacokinetic properties.
One of the key challenges in the development of drugs based on 6-chloro-3-(trifluoromethyl)-2(1H)-pyridinone is optimizing their pharmacokinetic profiles. Studies have focused on improving solubility, bioavailability, and metabolic stability through structural modifications. For example, introducing polar functional groups or forming prodrugs can enhance water solubility and facilitate absorption in the gastrointestinal tract.
The toxicological profile of 6-chloro-3-(trifluoromethyl)-2(1H)-pyridinone has also been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further investigations are necessary to ensure its safety in human subjects.
In conclusion, 6-chloro-3-(trifluoromethyl)-2(1H)-pyridinone (CAS No. 76041-78-6) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new derivatives and applications, further solidifying its importance in the field.
76041-78-6 (2(1H)-Pyridinone, 6-chloro-3-(trifluoromethyl)-) 関連製品
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